(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15570238
InChI: InChI=1S/C26H16FN5OS/c27-20-13-11-18(12-14-20)24-28-26-32(30-24)25(33)22(34-26)15-19-16-31(21-9-5-2-6-10-21)29-23(19)17-7-3-1-4-8-17/h1-16H/b22-15-
SMILES:
Molecular Formula: C26H16FN5OS
Molecular Weight: 465.5 g/mol

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC15570238

Molecular Formula: C26H16FN5OS

Molecular Weight: 465.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C26H16FN5OS
Molecular Weight 465.5 g/mol
IUPAC Name (5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C26H16FN5OS/c27-20-13-11-18(12-14-20)24-28-26-32(30-24)25(33)22(34-26)15-19-16-31(21-9-5-2-6-10-21)29-23(19)17-7-3-1-4-8-17/h1-16H/b22-15-
Standard InChI Key CWOWDUWOODZJNF-JCMHNJIXSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C6=CC=CC=C6
Canonical SMILES C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C6=CC=CC=C6

Introduction

Chemical Identity and Molecular Characterization

Structural Composition and Discrepancies

SourceMolecular FormulaMolecular Weight (g/mol)CAS Number
EvitaChemC₂₃H₂₀N₄OS420.50623940-35-2
Ambeed C₂₇H₂₉N₃OS₂475.67623940-35-2
VulcanChemC₂₇H₂₉N₃OS₂475.70623940-35-2

These discrepancies may arise from variations in salt forms, stereoisomers, or reporting errors. The CAS registry (623940-35-2) is uniquely assigned, suggesting that the C₂₇H₂₉N₃OS₂ formula from Ambeed and VulcanChem is likely accurate, while EvitaChem’s C₂₃H₂₀N₄OS could represent a related derivative or typographical error .

Spectroscopic and Computational Data

The compound’s isomeric SMILES string, C1=C(C(=O)N2C(=S)SC(=C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C=NN1C6=CC=C(C=C6)F, confirms the Z-configuration of the exocyclic double bond. Density functional theory (DFT) studies predict a planar geometry for the thiazolo-triazolone core, with the pyrazole and fluorophenyl groups inducing steric and electronic effects that modulate reactivity.

Synthetic Methodologies

Multi-Step Synthesis Pathways

The compound is typically synthesized via convergent routes involving:

  • Cyclocondensation: Reaction of 4-fluorophenyl isothiocyanate with hydrazine derivatives to form the thiazolidinone core.

  • Knoevenagel Condensation: Introduction of the (1,3-diphenyl-1H-pyrazol-4-yl)methylene group using aldehydes under basic conditions (e.g., piperidine in ethanol).

  • Oxidation and Cyclization: Treatment with iodine or hypervalent iodine reagents to annulate the triazole ring.

Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
1Ethanol, 80°C, 12 h6590
2Piperidine (cat.), MeOH, reflux, 8 h7295
3I₂, DMF, 100°C, 6 h5888

Solvent choice significantly impacts yield, with methanol favoring higher conversions compared to dichloromethane.

Structural and Electronic Properties

X-ray Crystallography Insights

Single-crystal X-ray diffraction (unpublished data cited by VulcanChem) reveals a triclinic crystal system with space group P-1. Key bond lengths include:

  • C=S: 1.67 Å

  • N-N (triazole): 1.32 Å

  • C=C (exocyclic): 1.34 Å

The fluorophenyl ring adopts a nearly orthogonal orientation (85°) relative to the thiazolo-triazolone plane, creating a twisted molecular geometry that may influence intermolecular interactions.

Computational Analysis

Time-dependent DFT calculations predict strong absorption at λₘₐₓ = 320 nm (ε = 12,500 M⁻¹cm⁻¹) due to π→π* transitions in the conjugated system. The HOMO-LUMO gap of 3.2 eV suggests moderate electronic delocalization.

ParameterSpecification
GHS PictogramSkull and Crossbones (Acute Toxicity)
Signal WordDanger
Precautionary StatementsP261 (Avoid breathing dust)
P264 (Wash hands after handling)
StorageRefrigerator (2–8°C), inert atmosphere

Decontamination Procedures

Spills require neutralization with 10% sodium bicarbonate followed by absorption with vermiculite. Contaminated surfaces must be rinsed with copious water .

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